molecular formula C13H18N4 B13902765 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine

2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine

Cat. No.: B13902765
M. Wt: 230.31 g/mol
InChI Key: FDAHMJOGOSYQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a propan-2-yl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, industrial methods may incorporate environmentally friendly practices to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various cellular responses. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine

InChI

InChI=1S/C13H18N4/c1-8(2)11-12(15)17-13(16-11)10-5-3-9(7-14)4-6-10/h3-6,8H,7,14-15H2,1-2H3,(H,16,17)

InChI Key

FDAHMJOGOSYQAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.